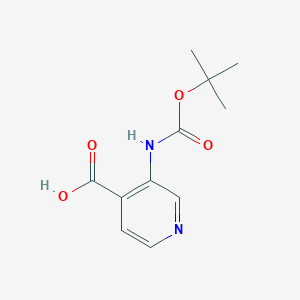

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

説明

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXUPXUHQHTUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611363 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-65-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 3-Aminoisonicotinic Acid

The precursor 3-aminoisonicotinic acid is synthesized via nitration followed by catalytic reduction . Isonicotinic acid undergoes nitration at the meta position (relative to the carboxylic acid group) using concentrated nitric acid and sulfuric acid at 0–5°C. Subsequent hydrogenation with palladium on carbon (10% Pd/C) in methanol under H₂ gas (1 atm) yields the amine.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0–5°C | 4 h | 60–70% |

| Reduction | H₂, Pd/C | MeOH | 25°C | 12 h | 85–90% |

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, followed by extraction and silica gel column purification (chloroform:methanol = 90:10 to 55:10).

Optimized Protocol

-

Reagents : Boc₂O (1.2 equiv), TEA (2.0 equiv)

-

Solvent : DCM

-

Workup : Washes with 0.1 M H₂SO₄, brine, and saturated NaHCO₃

-

Purification : Silica gel column (60–120 mesh)

Ester Hydrolysis of Boc-Protected intermediates

Synthesis of Methyl 3-((tert-Butoxycarbonyl)amino)isonicotinate

For substrates sensitive to acidic conditions, an alternative route involves Boc protection of methyl 3-aminoisonicotinate . The ester group is introduced via Fischer esterification (MeOH, H₂SO₄) prior to nitration and reduction. Boc protection follows the same protocol as above.

Saponification to the Carboxylic Acid

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 6 hours. Acidification with HCl precipitates the product, which is filtered and dried.

Key Data

| Parameter | Value |

|---|---|

| LiOH (equiv) | 3.0 |

| Temperature | 50°C |

| Time | 6 h |

| Yield | 90–95% |

Coupling Strategies Using EDC/NHS Chemistry

Activation of Isonicotinic Acid

In a method adapted from peptide synthesis, isonicotinic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM. This generates an active ester intermediate, which reacts with Boc-protected amines.

Amination and Deprotection

The activated ester reacts with 3-(Boc-amino)-1-propanol (or analogous amines) in DCM/TEA. After coupling, the Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM (1:1), yielding 3-aminopropyl isonicotinate. Subsequent oxidation or functionalization steps are avoided due to the direct availability of the carboxylic acid group.

Critical Parameters

-

Molar Ratio : EDC:NHS:acid = 1:1:1

-

Coupling Time : 12–16 h

-

Deprotection Time : 2–3 h

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Steps | Total Yield | Scalability |

|---|---|---|---|

| Direct Boc Protection | 2 | 60–70% | High |

| Ester Hydrolysis | 3 | 55–65% | Moderate |

| EDC/NHS Coupling | 4 | 50–60% | Low |

Practical Considerations

-

Direct Protection is optimal for large-scale synthesis due to minimal intermediates.

-

EDC/NHS Coupling offers flexibility in introducing diverse amine side chains but requires costly reagents.

-

Ester Hydrolysis is preferred for acid-sensitive substrates but adds hydrolysis steps.

Characterization and Quality Control

Spectroscopic Validation

化学反応の分析

Types of Reactions

3-((tert-Butoxycarbonyl)amino)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.

Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

Amidation Reactions: It can participate in amidation reactions to form amides, especially in the presence of coupling reagents.

Common Reagents and Conditions

Substitution: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc group.

Reduction: Sodium borohydride in an appropriate solvent like ethanol.

Major Products

Free Amine: Obtained by deprotection of the Boc group.

Alcohols: Formed by reduction reactions.

Amides: Resulting from amidation reactions.

科学的研究の応用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. Specifically, derivatives of isonicotinic acid are known to exhibit a range of biological activities, including:

- Antitubercular Activity : Isonicotinic acid derivatives are crucial in the development of anti-tuberculosis drugs. Compounds similar to 3-((tert-Butoxycarbonyl)amino)isonicotinic acid have been investigated for their potential to inhibit Mycobacterium tuberculosis .

- Neurological Applications : There is ongoing research into compounds that modulate neuronal nicotinic acetylcholine receptors (nAChRs). The tert-butoxycarbonyl (Boc) protecting group enhances the compound's pharmacological properties by improving its stability and bioavailability .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its Boc group allows for selective deprotection under mild conditions, facilitating further functionalization. This property is particularly useful in multi-step syntheses where protecting groups are required to prevent unwanted reactions.

In proteomics, this compound is utilized as a reagent for peptide synthesis. The Boc group is commonly used to protect amino groups during peptide coupling reactions, allowing for the formation of complex peptide structures that are essential for studying protein interactions and functions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. The introduction of the Boc group was found to enhance the activity against various bacterial strains .

- Synthesis of Novel Compounds : Researchers have successfully synthesized new derivatives using this compound as a starting material. These compounds showed promising results in preliminary biological assays targeting cancer cells and bacterial infections .

作用機序

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 3-((tert-Butoxycarbonyl)amino)isonicotinic acid with structurally or functionally related compounds:

Structural and Functional Analysis

Boc Protection vs. Acylation: The Boc group in this compound provides superior stability under acidic conditions compared to the pivaloyl group in 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid. This makes the Boc variant more suitable for multi-step syntheses . The iodine atom in 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid introduces steric bulk and enhances halogen bonding, which is critical for targeting hydrophobic pockets in enzymes .

Positional Isomerism: 5-tert-Butoxycarbonylamino-2-chloro-nicotinic acid differs in the placement of the Boc group (5-position) and chlorine (2-position), leading to distinct electronic effects.

Backbone Flexibility: Aliphatic derivatives like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid lack the rigid pyridine ring, offering greater conformational flexibility for peptide backbone modifications .

Solubility and Bioavailability: The hydroxyl group in 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid improves aqueous solubility compared to the purely aromatic this compound, making it preferable for formulations requiring high bioavailability .

Cost and Availability

- This compound is priced at ¥7,696.9/10g (Aladdin), while halogenated analogs like 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid are significantly costlier due to complex synthesis .

生物活性

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which influences its pharmacological properties. This article explores the biological activity of this compound, highlighting its interactions, mechanisms of action, and implications for drug development.

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.20 g/mol

- CAS Number : 179024-65-8

The compound exhibits significant solubility characteristics and stability due to the Boc group, which enhances its bioavailability and protects against premature degradation in biological environments.

This compound has been studied for its interactions with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Research indicates that it can modulate the activity of enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in the metabolism of nicotinamide derivatives .

- Binding Affinity : Interaction studies have demonstrated that this compound exhibits notable binding affinity to specific receptors and proteins, suggesting its utility in targeted drug design.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of isonicotinic acid can possess antimicrobial activity, potentially making this compound a candidate for further exploration in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Inhibition of NNMT

A study conducted by researchers aimed at evaluating the inhibitory effects of various isonicotinic acid derivatives on NNMT found that this compound significantly reduced enzyme activity compared to controls. This inhibition was linked to alterations in metabolic pathways involving nicotinamide, suggesting therapeutic potential in conditions where NNMT is implicated.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, warranting further exploration into their mechanisms and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for 3-((tert-Butoxycarbonyl)amino)isonicotinic acid?

- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group on isonicotinic acid. A common approach involves coupling tert-butoxycarbonyl anhydride (Boc₂O) with the amine precursor under basic conditions (e.g., using NaHCO₃ or DMAP in THF). Reaction temperature (0–25°C) and anhydrous conditions are critical to prevent premature deprotection. For analogous Boc-protected compounds, coupling reactions are monitored by TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR) and the carboxylic acid proton (broad peak at ~12–13 ppm). The pyridine ring protons appear as distinct aromatic signals .

- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight and fragmentation patterns .

Q. How can solubility challenges during purification be addressed?

- Methodological Answer : The compound’s poor solubility in non-polar solvents necessitates recrystallization from ethyl acetate/hexane mixtures or aqueous ethanol. For column chromatography, use polar stationary phases (e.g., silica gel) and elute with gradients of ethyl acetate in hexane (5–30%) with 0.1% acetic acid to suppress aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., splitting patterns due to rotational isomerism of the Boc group) require 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare data with structurally analogous compounds, such as Boc-protected cyclohexanecarboxylic acid (δ 1.43 ppm for tert-butyl in ¹H NMR) . Contaminants from incomplete purification are ruled out via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What strategies ensure the stability of this compound under varying conditions?

- Methodological Answer :

- Acidic Conditions : Avoid prolonged exposure to TFA or HCl, which cleave the Boc group. Use mild acids (e.g., acetic acid) for protonation of the pyridine ring.

- Thermal Stability : Store at –20°C under inert gas (N₂/Ar). Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>150°C for Boc derivatives) .

- Hydrolytic Stability : Lyophilize the compound to minimize moisture-induced degradation .

Q. How can this compound be integrated into larger molecular architectures for bioactivity studies?

- Methodological Answer : The carboxylic acid moiety enables conjugation to amines via EDC/HOBt coupling, forming amides for peptide-like inhibitors. For example, Boc-protected analogs are used in kinase inhibitors (e.g., Pimasertib derivatives), where the pyridine ring enhances binding affinity . Computational docking (AutoDock Vina) predicts interactions with target proteins, guiding functionalization at the 4-position .

Q. What are the implications of conflicting bioactivity data in structural analogs, and how can they guide research on this compound?

- Methodological Answer : For Boc-protected compounds, bioactivity discrepancies (e.g., in GABA uptake inhibition) often arise from stereochemical variations. Resolve enantiomers via chiral HPLC (Chiralpak IA column) and test isolated isomers in vitro. Compare results with cis-3-aminocyclohexanecarboxylic acid derivatives, which show neuroactive properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。